
13,13,13-triphenyltridecylphosphanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,13,13-Triphenyltridecylphosphanium;bromide is an organophosphorus compound characterized by the presence of a phosphonium cation and a bromide anion. This compound is notable for its unique structure, which includes three phenyl groups attached to a tridecyl chain, making it a significant molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13,13,13-triphenyltridecylphosphanium;bromide typically involves the reaction of triphenylphosphine with a tridecyl halide under controlled conditions. The reaction is usually carried out in a polar organic solvent to facilitate the formation of the phosphonium salt. The general reaction can be represented as: [ \text{Ph}3\text{P} + \text{C}{13}\text{H}_{27}\text{Br} \rightarrow \text{Ph}_3\text{P}+\text{C}_{13}\text{H}_{27}\text{Br}- ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and concentration, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 13,13,13-Triphenyltridecylphosphanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxides are employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
13,13,13-Triphenyltridecylphosphanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 13,13,13-triphenyltridecylphosphanium;bromide involves its interaction with molecular targets through its phosphonium cation. The compound can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include the disruption of cellular membranes and interference with enzymatic activities.
Comparison with Similar Compounds
- Methyltriphenylphosphonium bromide
- Tetrabutylammonium bromide
- Trihexyl tetradecyl phosphonium bromide
Comparison: Compared to these similar compounds, 13,13,13-triphenyltridecylphosphanium;bromide is unique due to its longer tridecyl chain, which imparts distinct physicochemical properties. This uniqueness makes it particularly useful in applications requiring specific solubility and reactivity characteristics.
Properties
Molecular Formula |
C31H42BrP |
|---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
13,13,13-triphenyltridecylphosphanium;bromide |
InChI |
InChI=1S/C31H41P.BrH/c32-27-19-8-6-4-2-1-3-5-7-18-26-31(28-20-12-9-13-21-28,29-22-14-10-15-23-29)30-24-16-11-17-25-30;/h9-17,20-25H,1-8,18-19,26-27,32H2;1H |
InChI Key |
FBZIMPBIRDIKBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCCCCCCCCCC[PH3+])(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


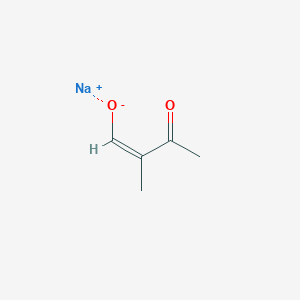


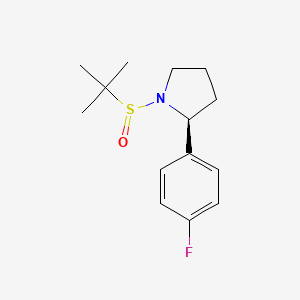
![4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]-](/img/structure/B12337867.png)



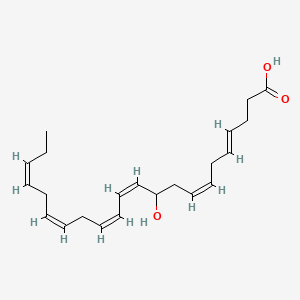
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate](/img/structure/B12337910.png)

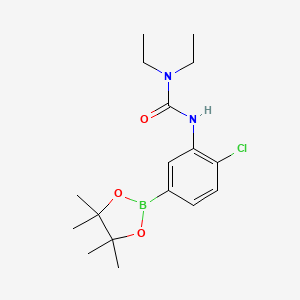
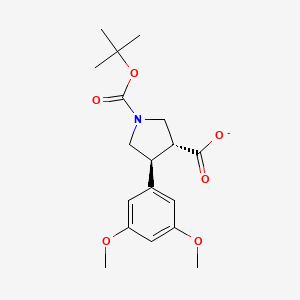
![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-, (5R,13aR,13bR)-(9CI)](/img/structure/B12337937.png)
